molecular formula C12H15ClN2 B2536792 8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 1082914-80-4

8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Cat. No.: B2536792
CAS No.: 1082914-80-4
M. Wt: 222.72
InChI Key: PCJHIOJAJRVRMN-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a polycyclic heterocyclic compound featuring a pyrazine ring fused to an isoquinoline scaffold. The chlorine substituent at the 8-position enhances its electronic and steric properties, influencing reactivity and biological activity. Isoquinoline derivatives are pharmacologically significant, with activities ranging from antitumor to CNS modulation .

Properties

IUPAC Name

8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-11-3-1-2-10-9(11)4-6-15-7-5-14-8-12(10)15/h1-3,12,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHIOJAJRVRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=C1C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and chloroacetyl chloride can be used, followed by cyclization with a suitable base to form the pyrazinoisoquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazinoisoquinolines with various functional groups.

Scientific Research Applications

8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazino[2,1-a]isoquinoline Derivatives

  • 8-Chloro derivative: The chlorine atom at C8 likely increases electrophilicity, enhancing interactions with biological targets such as DNA or enzymes. No direct activity data is available, but structurally similar pyrazinoisoquinolines exhibit CNS activity (e.g., mianserin analogues) .
  • cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl derivative : This compound demonstrated potent atypical antidepressant activity in vivo, with the (+)-S,S enantiomer showing efficacy comparable to mianserin. The phenyl group at C7 and methyl at C2 contribute to receptor binding specificity .

Pyrimido[6,1-a]isoquinolines

  • These derivatives feature a pyrimidine ring fused to isoquinoline. Substituents at 11b (methyl or phenyl) and functional groups (dione or thioxo) modulate solubility and target affinity. For example, 4-thioxo derivatives showed higher antimicrobial activity against Staphylococcus aureus than dione analogues .

Pyrrolo[2,1-a]isoquinolines

  • Natural and synthetic pyrrolo[2,1-a]isoquinolines (e.g., lamellarins) exhibit topoisomerase I inhibition and anti-HIV activity. Substituents like methoxy or benzyloxy groups at C8/C9 improve membrane permeability and target engagement .

Pyrazolo[5,1-a]isoquinolines

  • Synthesized via condensation of α-oxo hydroxamoyl chlorides, these compounds showed selective cytotoxicity against HepG2 and HCT116 cells. The cyano group at C1 increases metabolic stability .

Pharmacological and Physicochemical Properties

  • Polarity: Pyrimido[6,1-a]isoquinolines with dione groups exhibit higher polarity (μ = 3.59 Debye) than pyrrolo derivatives, affecting solubility .
  • Bioactivity: The 7-phenyl group in antidepressant pyrazinoisoquinolines enhances serotonin receptor affinity, while the 8-chloro group in the target compound may favor DNA intercalation .

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